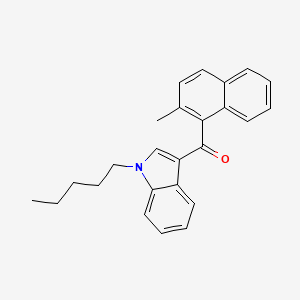
JWH-122-2-Methylnaphthylisomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is part of a class of synthetic cannabinoids that have been detected in commercially available herbal products . It is known for its potent effects and is often used in scientific research and forensic applications .
Wissenschaftliche Forschungsanwendungen
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is widely used in scientific research due to its high affinity for cannabinoid receptors . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids . In biology and medicine, it is used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications . Additionally, it is used in forensic science to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Wirkmechanismus
Target of Action
The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The JWH 122 2-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the JWH 122 2-methylnaphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 2-methylnaphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .
Biochemische Analyse
Biochemical Properties
JWH 122 2-methylnaphthyl isomer displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors The interactions with these receptors are key to its role in biochemical reactions
Molecular Mechanism
The molecular mechanism of action of JWH 122 2-methylnaphthyl isomer involves binding interactions with CB1 and CB2 receptors This binding can lead to changes in gene expression and potentially influence enzyme inhibition or activation
Vorbereitungsmethoden
The synthesis of (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves several steps. The general synthetic route includes the reaction of 2-methylnaphthalene with 1-pentyl-1H-indole-3-ylmethanone under specific conditions . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Vergleich Mit ähnlichen Verbindungen
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is similar to other synthetic cannabinoids such as JWH 018 and JWH 210 . it differs in the position of the methyl group on the naphthyl ring, which can affect its binding affinity and potency . Other similar compounds include JWH 122 3-methylnaphthyl isomer, JWH 122 6-methylnaphthyl isomer, and JWH 122 8-methylnaphthyl isomer . Each of these isomers has unique properties that make them distinct from one another .
Eigenschaften
IUPAC Name |
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAWRDBCAFLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017308 |
Source


|
| Record name | JWH-122 2-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-69-6 |
Source


|
| Record name | JWH-122 2-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
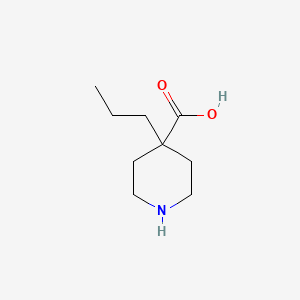
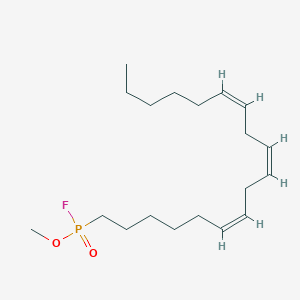
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

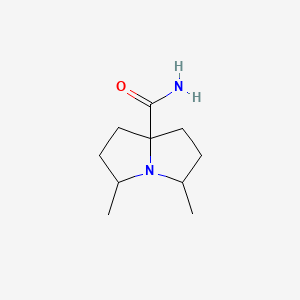
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
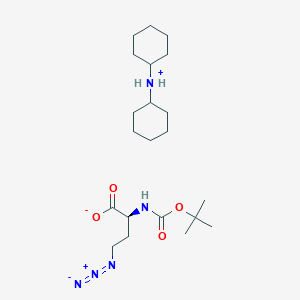
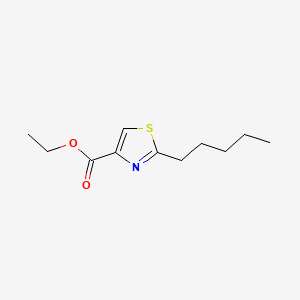

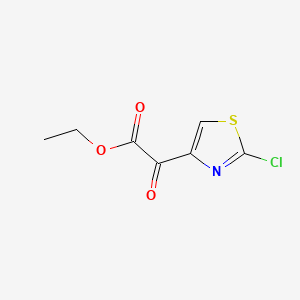

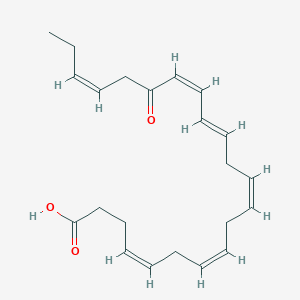
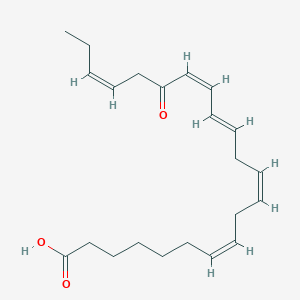
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
